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molecular formula C7H8Cl3NO B8525434 1-Methyl-alpha-trichloromethylpyrrole-2-methanol

1-Methyl-alpha-trichloromethylpyrrole-2-methanol

Cat. No. B8525434
M. Wt: 228.5 g/mol
InChI Key: XYKFHICJPYNKSB-UHFFFAOYSA-N
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Patent
US04238396

Procedure details

To a solution of N-methylpyrrole (1.62 g, 20 mmol) in ether (10 ml) was added a solution of chloral (3.24 g, 22 mmol) in ether (10 ml). To this was added Amberlyst (160 mg) and the mixture was stirred under reflux for 18 hours. After cooling to room temperature and adding triethylamine (0.3 ml), the mixture was stirred for 5 minutes and filtered through a layer of Celite. The filtrate was concentrated under reduced pressure to afford the crude adduct 1-methyl-2-(2',2',2'-trichloro-1'-hydroxyethyl)pyrrole (4.68 g) as pale brown prisms.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[O:7]=[CH:8][C:9]([Cl:12])([Cl:11])[Cl:10].C(N(CC)CC)C>CCOCC>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:8]([OH:7])[C:9]([Cl:12])([Cl:11])[Cl:10]

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
CN1C=CC=C1
Name
Quantity
3.24 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added Amberlyst (160 mg)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered through a layer of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1C(=CC=C1)C(C(Cl)(Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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